(S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester
Description
(S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester is a chiral carbamate derivative featuring a benzyl ester group and a tert-butoxycarbonyl (Boc)-protected amine. The compound’s structure includes:
- Benzyl ester moiety: Enhances lipophilicity and serves as a protective group for carboxylic acids or alcohols in synthetic chemistry .
- Boc-protected amine: A widely used acid-labile protecting group in peptide synthesis, offering stability during basic or nucleophilic reactions .
- (S)-configuration: The stereochemistry at the chiral center may influence biological interactions, such as enzyme binding or receptor selectivity .
This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring controlled deprotection strategies.
Properties
CAS No. |
115654-39-2 |
|---|---|
Molecular Formula |
C19H30N2O4 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
benzyl N-[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]carbamate |
InChI |
InChI=1S/C19H30N2O4/c1-14(2)11-16(21-18(23)25-19(3,4)5)12-20-17(22)24-13-15-9-7-6-8-10-15/h6-10,14,16H,11-13H2,1-5H3,(H,20,22)(H,21,23) |
InChI Key |
JOACFOPTTPUWSD-UHFFFAOYSA-N |
SMILES |
CC(C)CC(CNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(CNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Boc Protection of L-Leucine
Reagents : L-Leucine, (Boc)₂O, NaHCO₃, dioxane/water (2:1).
Conditions : 0–5°C, 4–6 h.
Mechanism : The Boc group reacts with the α-amino group via nucleophilic attack, forming a stable carbamate. The aqueous base neutralizes HCl generated during the reaction.
Yield : >85% (reported for analogous amino acids).
Analytical Validation :
Carboxyl Group Functionalization
The carboxylic acid is converted to a methyl ester via Fischer esterification or via diazomethane treatment to enable downstream modifications:
Reagents : Thionyl chloride (SOCl₂), methanol.
Conditions : Reflux, 2–3 h.
Yield : ~90%.
Alternative Pathway :
For β-amino ester derivatives, the carboxyl group is transformed into a diazoketone using ethyl chloroformate and diazomethane, followed by Wolff rearrangement in methanol with silver benzoate:
Introduction of Cbz Group
The secondary amine generated from carboxyl group modification is protected with Cbz using benzyl chloroformate:
Reagents : Benzyl chloroformate, Cs₂CO₃, acetone.
Conditions : Reflux, 4 h.
Work-up : Filtration, evaporation, and chromatography (hexane/EtOAc 4:1).
Yield : 70% (observed for structurally analogous compounds).
Racemization Mitigation :
-
Cyclohexane replaces hazardous azeotroping solvents (e.g., benzene) to prevent racemization.
-
Ethyl acetate precipitates the product as a p-toluenesulfonate salt, avoiding diethyl ether-induced impurities.
Alternative Synthetic Routes
Solid-Phase Peptide Synthesis (SPPS) Adaptations
While solution-phase synthesis dominates, SPPS-compatible strategies employ:
Enantioselective Catalysis
Chiral catalysts (e.g., Ru-BINAP complexes) enable asymmetric synthesis of the leucine backbone, though this approach remains exploratory for this specific compound.
Reaction Optimization and Challenges
Common Issues :
-
Racemization : Elevated temperatures or prolonged reaction times in polar solvents (e.g., toluene) lead to partial loss of chirality.
-
Byproducts : Incomplete Boc protection results in free amine intermediates, necessitating rigorous chromatography.
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (CDCl₃) : δ 1.49 (9H, Boc), 3.79 (3H, OCH₃), 4.59 (2H, CH₂Cbz), 6.85–7.32 (aromatic protons).
Chromatographic Purity :
Applications in Peptide Chemistry
The compound serves as a versatile intermediate in synthesizing:
Chemical Reactions Analysis
Types of Reactions
(S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine acts as a nucleophile.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol, or aluminum chloride for selective cleavage
Substitution: Various nucleophiles can be used, depending on the desired product.
Major Products Formed
The major products formed from these reactions include the deprotected amine and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for amines in peptide synthesis and other organic reactions
Biology: In the synthesis of biologically active molecules, where protection of amine groups is crucial.
Medicine: In the development of pharmaceuticals, where it is used to protect functional groups during multi-step synthesis.
Industry: In the production of fine chemicals and intermediates for various applications.
Mechanism of Action
The mechanism by which (S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester exerts its effects involves the protection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the Boc group is removed, releasing the free amine for further reactions .
Comparison with Similar Compounds
Key Observations :
- Benzyl ester vs. tert-butyl ester: Benzyl esters (target, ) offer moderate lipophilicity (XLogP3 ~2.1–3.5) and are cleaved via hydrogenolysis, while tert-butyl esters (e.g., ) are more stable under acidic conditions .
- Boc vs. methoxycarbonyl : Boc groups (target, ) require acidic deprotection (e.g., TFA), whereas methoxycarbonyl () is removed under milder basic conditions, influencing synthetic workflows .
Physicochemical Properties
- Hydrogen bonding: The Boc group (1 H-bond donor, 3 acceptors) balances solubility and crystallinity, critical for purification .
Biological Activity
(S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester, also known as (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid, is an organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : (S)-2-{[(tert-butoxycarbonyl)amino]methyl}-4-methylpentanoic acid
- Molecular Formula : C12H23NO4
- Molecular Weight : 245.27 g/mol
- Boiling Point : 374.3 °C
- Melting Point : 56-57 °C
Biological Activity Overview
The compound exhibits various biological activities that may be relevant for therapeutic applications. Key areas of interest include:
- Antimicrobial Activity : Research indicates that derivatives of carbamic acids can exhibit antimicrobial properties. Specific studies have shown that compounds with similar structures to this compound demonstrate effectiveness against certain bacterial strains.
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways. For instance, some derivatives have shown potential in modulating the activity of enzymes involved in neurotransmitter metabolism.
- Neuroprotective Effects : Preliminary studies suggest neuroprotective properties, potentially beneficial in conditions such as Huntington's disease. This is particularly relevant given the growing interest in compounds that can modulate neurodegenerative processes.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Receptors : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release and uptake.
- Modulation of Signaling Pathways : It may affect various signaling pathways that regulate cell survival and apoptosis, particularly in neuronal cells.
Table 1: Summary of Key Studies on Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
